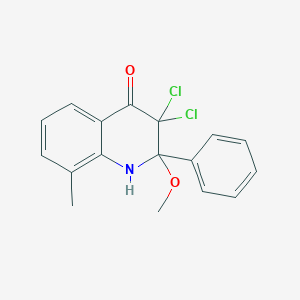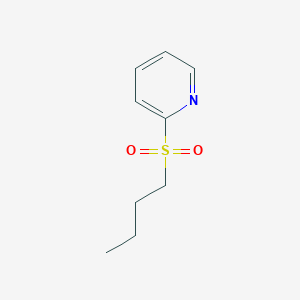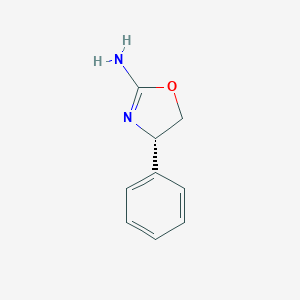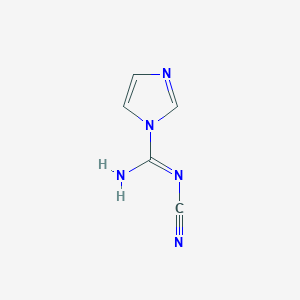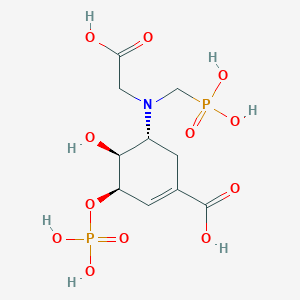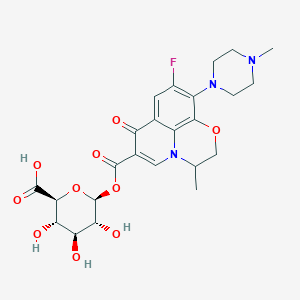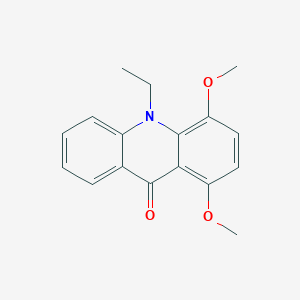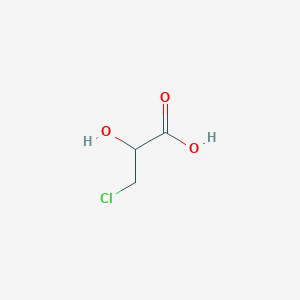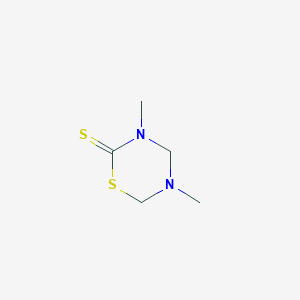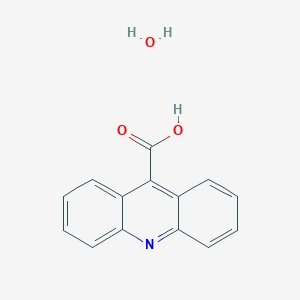
9-Acridincarbonsäurehydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinecarboxylic acid hydrate, also known as 9-Acridinecarboxylic acid hydrate, is a useful research compound. Its molecular formula is C14H8NO2- and its molecular weight is 222.22 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Acridinecarboxylic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Acridinecarboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acridinecarboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA-Interkalation und -Einfang
9-Acridincarbonsäurehydrat: wurde zur Synthese von DNA-Interkalatoren verwendet . Diese Interkalatoren sind Moleküle, die sich zwischen die Basenpaare in der DNA-Doppelhelix einfügen können. Diese Eigenschaft ist besonders nützlich beim Einfangen von doppelsträngiger DNA (dsDNA) aus Lösungen, was ein entscheidender Schritt in verschiedenen molekularbiologischen Protokollen wie DNA-Footprinting und der Untersuchung von Arzneimittel-DNA-Wechselwirkungen ist.
Fluoreszenzmikroskopie
Aufgrund seiner Fluoreszenzeigenschaften kann This compound als Färbemittel in der Fluoreszenzmikroskopie verwendet werden . Diese Anwendung ist unerlässlich, um zelluläre und subzelluläre Strukturen zu visualisieren und es Forschern zu ermöglichen, biologische Prozesse in Echtzeit zu beobachten.
Safety and Hazards
9-Acridinecarboxylic acid hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
The primary target of 9-Acridinecarboxylic acid hydrate is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
As a DNA intercalator, 9-Acridinecarboxylic acid hydrate interacts with its target by inserting itself into the DNA structure . This interaction can disrupt the normal functioning of the DNA, potentially affecting processes such as replication and transcription.
Result of Action
The primary result of 9-Acridinecarboxylic acid hydrate’s action is the disruption of normal DNA function . By intercalating into the DNA structure, it can interfere with critical cellular processes such as replication and transcription. This can lead to a variety of cellular effects, potentially including cell death.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 9-Acridinecarboxylic acid hydrate are largely defined by its ability to intercalate into double-stranded DNA This interaction with DNA is a key aspect of its biochemical role
Cellular Effects
Its known interaction with DNA suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its known ability to intercalate into double-stranded DNA suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Acridinecarboxylic acid hydrate involves the conversion of acridone to 9-acridinecarboxylic acid, followed by hydration to form the final product.", "Starting Materials": ["Acridone", "Potassium permanganate", "Sodium hydroxide", "Sulfuric acid", "Water"], "Reaction": ["Step 1: Oxidation of acridone using potassium permanganate and sulfuric acid to form 9-acridinecarboxylic acid", "Step 2: Neutralization of the reaction mixture with sodium hydroxide", "Step 3: Hydration of 9-acridinecarboxylic acid using water to form 9-Acridinecarboxylic acid hydrate"] } | |
CAS-Nummer |
332927-03-4 |
Molekularformel |
C14H8NO2- |
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
acridine-9-carboxylate |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)/p-1 |
InChI-Schlüssel |
IYRYQBAAHMBIFT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)[O-] |
Piktogramme |
Irritant |
Synonyme |
NSC 386 Hydrate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


